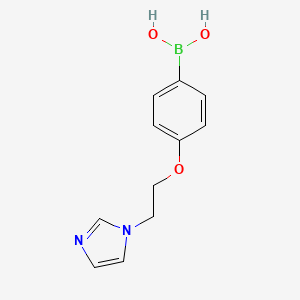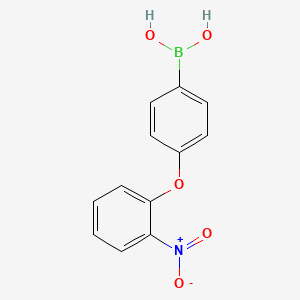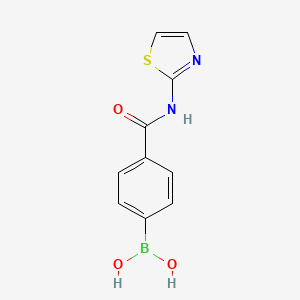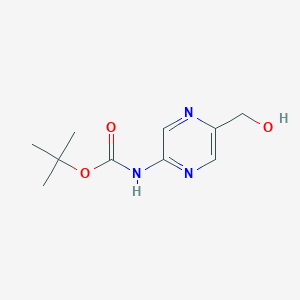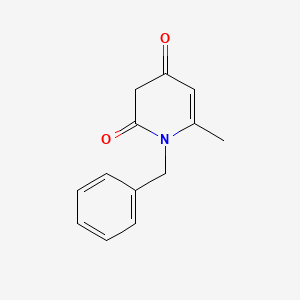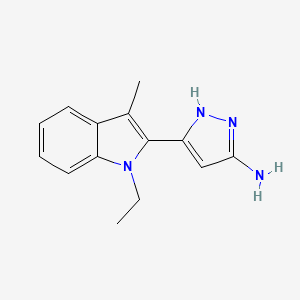
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
説明
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, also known as EMIP, is a synthetic molecule studied for its potential applications in scientific research. EMIP is a heterocyclic aromatic compound with a pyrazole ring and an indole ring, and is classified as a pyrazolopyridine. EMIP has been studied for its potential use in a variety of applications, including drug discovery, drug development, and medical imaging.
科学的研究の応用
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been studied for its potential applications in scientific research. It has been studied as a potential drug target in the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied for its potential use in medical imaging, as it has been found to bind to certain receptors in the brain and other organs. Additionally, this compound has been studied for its potential use in drug development, as well as for its potential to modulate the activity of certain proteins.
作用機序
The mechanism of action of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that this compound binds to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, this compound has been shown to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of studies. It has been found to bind to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, this compound has been found to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects. In addition, this compound has been found to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine in laboratory experiments include its low cost and availability, as well as its potential for use in drug discovery and development. Additionally, this compound has been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, this compound has been found to have relatively low bioavailability, and its effects on the human body are not well understood. Additionally, this compound has been found to bind to certain receptors in the brain and other organs, which may lead to potential side effects.
将来の方向性
For the study of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine include further research into its potential therapeutic applications, as well as further research into its potential side effects. Additionally, further research into the mechanism of action of this compound is needed in order to better understand its potential therapeutic effects. Additionally, further research into the structure-activity relationship of this compound is needed in order to optimize its potential therapeutic effects. Finally, further research into the synthesis of this compound is needed in order to optimize its production and reduce its cost.
特性
IUPAC Name |
5-(1-ethyl-3-methylindol-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-3-18-12-7-5-4-6-10(12)9(2)14(18)11-8-13(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWOBXEUVKQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC(=NN3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1386735.png)
![[4-(Isopropylthio)phenyl]acetyl chloride](/img/structure/B1386736.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)

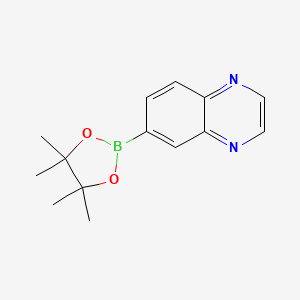

![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)

